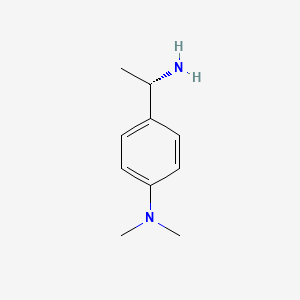

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

Description

Properties

IUPAC Name |

4-[(1S)-1-aminoethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKYXHLVQGSJQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is the enzyme ω-transaminase. This enzyme is a valuable tool in biocatalysis due to its stereospecificity and broad substrate range.

Mode of Action

The compound interacts with its target, the ω-transaminase, in a series of steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, through geminal diamine intermediates. The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate. A ketimine is then formed, after which a hemiaminal is produced by the addition of water. Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate.

Biochemical Pathways

The biochemical pathway affected by (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is the transamination reaction. This reaction involves the transfer of an amino group from an amino acid to a keto acid, producing a new keto acid and a new amino acid. The compound’s interaction with ω-transaminase affects this pathway by facilitating the transfer of the amino group.

Pharmacokinetics

The compound’s interaction with ω-transaminase suggests that it may be metabolized in the body through enzymatic reactions

Result of Action

The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate. This occurs through a series of reactions involving the formation of various intermediates. The ketone product is kinetically favored in the studied half-transamination reaction.

Action Environment

The environment can influence the action, efficacy, and stability of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the ω-transaminase enzyme and, consequently, the effectiveness of the compound. .

Biochemical Analysis

Biochemical Properties

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the direct catalytic asymmetric synthesis of α-chiral primary amines. This process is inspired by enzymatic transaminations, which are biochemical reactions that transfer an amino group from one molecule to another.

Molecular Mechanism

The molecular mechanism of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine involves several steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates. This process is part of the half-transamination of (S)-1-phenylethylamine to acetophenone.

Biological Activity

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, also known as (S)-4-(1-aminoethyl)-N,N-dimethylaniline, is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : C11H16N2

- Molecular Weight : 182.26 g/mol

- Chemical Structure : The compound features a dimethylaniline structure with an aminoethyl side chain, contributing to its unique biological interactions.

The biological activity of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound acts as an inhibitor or activator of specific enzymes, including ω-transaminase. It forms stable intermediates with the coenzyme pyridoxal-5′-phosphate (PLP), influencing transamination pathways and potentially modulating neurotransmitter levels.

- Pharmacological Targets : Research indicates that this compound may interact with receptors involved in neurotransmission and cellular signaling pathways. Its chiral nature allows for distinct interactions compared to its enantiomer, which may lead to varied biological effects.

In Vitro Studies

- Antitumor Activity : In studies involving human cancer cell lines, (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine exhibited significant inhibitory effects on cell proliferation. For instance, it demonstrated an IC50 value of 2.3 µg/mL against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

- Neurotransmitter Modulation : The compound has been shown to influence the levels of neurotransmitters in vitro, suggesting potential applications in treating neurological disorders. Its interaction with serotonin and dopamine receptors has been noted in preliminary studies.

- Antimalarial Properties : Recent investigations highlighted its efficacy against Plasmodium falciparum, demonstrating an EC50 value of 46 nM for drug-sensitive strains and 21 nM for resistant strains, marking it as a promising candidate for antimalarial drug development .

In Vivo Studies

In animal models, (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine has shown favorable pharmacokinetic profiles, including good bioavailability and a long half-life. These attributes are essential for therapeutic efficacy and suggest its potential for oral administration in clinical settings .

Case Studies and Research Findings

Applications in Research and Industry

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is utilized across various fields:

- Pharmaceutical Development : As a precursor in synthesizing novel therapeutic agents.

- Biochemical Research : Employed to study enzyme mechanisms and cellular processes.

- Industrial Chemistry : Used in the production of fine chemicals due to its chiral properties and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

ZG-7: (E/Z)-4-((4-(Dimethylamino)benzylideneamino)(4-fluorophenylthio)methyl)-N,N-dimethylbenzenamine

- Structure: Incorporates a fluorophenylthio group and a benzylideneamino moiety.

- Properties : Molecular weight 511.2, mp 74–76°C, distinct ¹³C NMR peaks (e.g., δ 190.02, 163.19) .

- Comparison: The fluorine atom enhances electron-withdrawing effects, influencing reactivity and bioavailability compared to the aminoethyl group in the target compound.

β-Carboline Derivatives (e.g., Compound 9)

- Structure : Combines β-carboline cores with dimethylbenzenamine and triazole groups.

- Activity : Exhibits potent anticancer activity (IC₅₀ ~ Adriamycin) via CDK2 inhibition .

- Comparison : The β-carboline scaffold introduces planar aromaticity, enabling DNA intercalation—a mechanism absent in the target compound .

Application-Specific Derivatives

DMBI-H Dopants (e.g., 4-(1,3,5,6-Tetramethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diisopropylaniline)

- Structure: Features a benzimidazolyl group instead of an aminoethyl chain.

- Application : Used as n-type dopants in organic electronics due to strong electron-donating properties .

- Comparison : The absence of chirality and presence of bulky isopropyl groups tailor these compounds for charge transport rather than biological activity .

Azo-Linked Derivatives (e.g., 4,4'-Bis-N,N-dimethylaminoazobenzene)

Structural and Physicochemical Data Comparison

Key Differentiators of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

- Chirality: The (S)-configured aminoethyl group is critical for enantioselective interactions in drug targets, distinguishing it from non-chiral analogs like DMBI-H dopants or azo compounds .

- Synthetic Utility : Serves as a versatile building block for antimalarials and β-carboline derivatives, whereas analogs like ZG-7 are tailored for antimicrobial studies .

- Physicochemical Profile: Lower molecular weight and simpler structure enhance solubility and metabolic stability compared to bulkier derivatives (e.g., phenothiazine-thiadiazole compounds) .

Preparation Methods

Synthetic Routes for (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

The preparation of (S)-4-(1-aminoethyl)-N,N-dimethylbenzenamine typically involves multi-step synthetic processes starting from substituted aromatic precursors, with key steps including amination, reductive amination, and chiral resolution or asymmetric synthesis to obtain the (S)-enantiomer.

Method 1: Reductive Amination of 4-(Dimethylamino)acetophenone Derivatives

A widely used approach involves the reductive amination of 4-(dimethylamino)acetophenone or related intermediates with ammonia or amine sources under reducing conditions.

-

- The ketone precursor (e.g., 4-(dimethylamino)acetophenone) is reacted with ammonia or a primary amine source.

- Reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation are employed to convert the imine intermediate to the desired amine.

- Chiral catalysts or chiral auxiliaries are used to induce stereoselectivity, favoring the (S)-enantiomer.

-

- Solvents: Dichloroethane (DCE), DMF, or methanol.

- Temperature: Room temperature to mild heating (20–40 °C).

- Catalyst: Chiral transition metal catalysts or organocatalysts for asymmetric induction.

Yields: Typically moderate to high (50–70%) depending on catalyst efficiency and substrate purity.

Reference Example:

Abdel-Magid et al. describe a reductive amination using sodium triacetoxyborohydride in DMF with acetic acid additives, achieving high yields of substituted amines including analogs of (S)-4-(1-aminoethyl)-N,N-dimethylbenzenamine.

Method 2: Synthesis via N,N-Dimethyl-p-phenylenediamine Hydrochloride Intermediate

Another preparation involves the synthesis of N,N-dimethyl-p-phenylenediamine hydrochloride, which can be further elaborated to the target compound.

-

- Nucleophilic aromatic substitution: p-Chloronitrobenzene reacts with dimethylamine hydrochloride in a biphasic system (toluene/water) under basic conditions (NaOH) at 20–40 °C.

- Hydrogenation: The nitro group is reduced to an amine using active nickel catalyst under hydrogen atmosphere.

- Isolation: The amine hydrochloride salt is precipitated by bubbling hydrogen chloride gas into the organic phase.

-

- Yield: 97.3% based on p-chloronitrobenzene.

- Purity: 99.6% by content analysis.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | p-Chloronitrobenzene + Dimethylamine HCl | 20–40 | 2 h | - | Biphasic toluene/water system |

| 2 | Hydrogenation with active Ni catalyst | Ambient | Until complete | - | Reduction of nitro to amine |

| 3 | HCl gas bubbling to precipitate salt | Ambient | - | 97.3 | High purity salt obtained |

- Reference: CN109970569 patent description.

Method 3: Chiral Resolution and Asymmetric Synthesis

To obtain the optically active (S)-enantiomer, methods include:

Chiral Auxiliary or Catalyst Use: Employing chiral ligands in catalytic hydrogenation or reductive amination steps to induce stereoselectivity.

Resolution of Racemic Mixtures: Using diastereomeric salt formation with chiral acids followed by separation and recovery of the (S)-enantiomer.

Example from Literature:

Meyers et al. synthesized (S)-4-(1-aminoethyl)-N,N-dimethylbenzenamine as a key intermediate in the preparation of bioactive pyrrolidine derivatives. The method involved coupling with other intermediates under conditions favoring retention of stereochemistry, yielding the (S)-enantiomer with optical rotation data confirming stereochemical purity.

Analytical Characterization Supporting Preparation

-

- Characteristic aromatic proton signals at δ 6.5–7.0 ppm.

- Methyl protons of dimethylamino group appear as singlets around δ 2.8–3.0 ppm.

- Chiral center proton signals appear as multiplets near δ 4.7–4.8 ppm.

Summary Table of Preparation Methods

Q & A

What are the optimal synthetic routes for (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, considering stereoselectivity?

Basic

Methodological Answer:

The synthesis can be achieved via reductive amination of 4-(N,N-dimethylamino)acetophenone using a chiral catalyst (e.g., Ru-BINAP complexes) to enforce the (S)-configuration. Reaction conditions (e.g., solvent, temperature, and pressure) must be optimized to minimize racemization. Post-synthesis, enantiomeric purity should be verified using chiral HPLC with a cellulose-based stationary phase .

How to determine the enantiomeric purity of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine?

Basic

Methodological Answer:

Enantiomeric purity is assessed via:

- Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase. Compare retention times with racemic standards.

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the pure (S)-enantiomer.

- NMR with Chiral Shift Reagents : Employ Eu(hfc)₃ to resolve enantiomeric signals in ¹H-NMR spectra .

How does the stereochemistry of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine influence its biological activity?

Advanced

Methodological Answer:

Design comparative studies using both (S)- and (R)-enantiomers:

- Receptor Binding Assays : Measure IC₅₀ values for target receptors (e.g., GPCRs) using radioligand displacement.

- Molecular Docking : Perform simulations (e.g., AutoDock Vina) to analyze stereospecific interactions with binding pockets.

Contradictions in activity data may arise from impurities or racemization during storage; validate purity before assays .

What computational methods predict the electronic properties of this compound for organic electronics?

Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, charge-transfer efficiency, and dipole moments.

- Time-Dependent DFT (TD-DFT) : Model UV-Vis absorption spectra to assess suitability as a dopant or semiconductor component.

Compare results with experimental data (e.g., cyclic voltammetry) to resolve discrepancies in predicted vs. observed bandgaps .

What are common impurities in synthesis, and how to mitigate them?

Basic

Methodological Answer:

Common impurities include:

- Diastereomers : Remove via flash chromatography (silica gel, ethyl acetate/hexane gradient).

- Unreacted 4-(N,N-dimethylamino)acetophenone : Monitor reaction progress with TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).

- Oxidation byproducts : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) .

How to resolve contradictory reports on the compound’s stability under ambient vs. inert conditions?

Advanced

Methodological Answer:

- Accelerated Stability Studies : Expose samples to 40°C/75% RH (ambient) vs. desiccated argon. Analyze degradation via:

What spectroscopic techniques confirm the structure of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine?

Basic

Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.1 ppm) and chiral center (δ ~1.2–1.5 ppm for CH₃).

- IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion (m/z 192.16 for C₁₁H₁₈N₂⁺) .

What role does this compound play in enzyme inhibition, and how to design assays?

Advanced

Methodological Answer:

- Kinetic Studies : Use Michaelis-Menten assays with varying inhibitor concentrations. Calculate Ki via Lineweaver-Burk plots.

- Fluorescence Quenching : Monitor tryptophan emission changes in enzyme-inhibitor complexes.

Discrepancies in IC₅₀ values may arise from solvent polarity or enzyme isoforms; use standardized buffers and isoform-specific assays .

How to design a study investigating its application as an n-type dopant in organic semiconductors?

Advanced

Methodological Answer:

- Doping Efficiency : Blend with polymers (e.g., P(NDI2OD-T2)) and measure conductivity via four-probe technique.

- Stability Testing : Expose doped films to air/light and track performance decay using UV-Vis-NIR spectroscopy.

Compare with DMBI-H derivatives (e.g., N-DiPrBI-Me2) to contextualize results .

What are the safety and handling considerations based on structural analogs?

Basic

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.